4-[4-(2-Methoxyethyl)phenoxy]butanoic acid
Description
Properties
IUPAC Name |
4-[4-(2-methoxyethyl)phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-16-10-8-11-4-6-12(7-5-11)17-9-2-3-13(14)15/h4-7H,2-3,8-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRLSRZHMIYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Structural Analogues of Phenoxybutanoic Acids
The following table summarizes key structural and functional differences between 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid and related compounds:
*Note: The molecular formula and mass for this compound are inferred based on structural analogs.
Key Observations:
Substituent Effects on Bioactivity: The 4-(2-methoxyethyl)phenoxy group in the target compound’s derivatives (e.g., boronic acid analogs) demonstrates superior HDAC inhibitory activity compared to trichostatin A, likely due to enhanced hydrogen bonding and hydrophobic interactions . In contrast, chlorophenoxy derivatives (e.g., 4-(4-chlorophenoxy)butanoic acid) are primarily studied for their conformational properties rather than bioactivity .
Conformational Flexibility: The HO–C(O)–CH2–CH2 torsion angle in 4-(3-methoxyphenoxy)butyric acid (174.73°) is closer to planarity than in 4-(4-chlorophenoxy)butanoic acid (161.6°), suggesting that substituent position (meta vs. para) influences molecular rigidity .
Industrial and Pharmacological Relevance: Bulky substituents, as in 4-(2,4-di-tert-pentylphenoxy)butanoic acid, are often used in industrial applications due to their stability, whereas smaller groups like methyl or methoxy are explored for drug design .
Pharmacological Comparison with Non-Butanoic Acid Derivatives
- Bezafibrate (): A hypolipidemic agent with a phenoxy group and a chloro-substituted benzamide side chain. It lowers triglycerides by 43% and cholesterol by 20–25% but operates via a different mechanism (PPAR activation) compared to HDAC inhibitors .
- Mebeverine Acid (): Contains an ethylamino group and a 4-methoxyphenyl substituent. Used as a spasmolytic agent, it highlights how nitrogen-containing side chains can diversify therapeutic applications .
Biological Activity
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid is an organic compound with notable biological activities that make it a subject of interest in pharmacological and biochemical research. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C15H20O4
- Molecular Weight : 280.32 g/mol
- IUPAC Name : this compound
The compound features a butanoic acid moiety attached to a phenoxy group, which is further substituted with a 2-methoxyethyl group. This unique structural configuration enhances its solubility and bioavailability, making it a candidate for various applications in drug development and therapeutic interventions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Compounds with similar structures have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating potential applications in antibiotic development.
- Antitumor Activity : The structural features of the compound are hypothesized to contribute to its antitumor properties. Investigations into related compounds have revealed their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This suggests that this compound may exhibit similar mechanisms, warranting further exploration in cancer research .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Oxidative Stress : By generating ROS, the compound can lead to oxidative damage in cells, promoting apoptosis.
- Interaction with Cellular Targets : The butanoic acid and 2-methoxyethyl moieties may facilitate binding to cellular receptors or proteins, altering their function .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against common pathogens. Results showed that compounds with the phenoxy group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.
-
Antitumor Mechanism Investigation :
- Research conducted on related compounds indicated that those with similar structural features could induce apoptosis in human cancer cell lines by activating apoptotic pathways through ROS generation. This raises the possibility that this compound may share this mechanism, necessitating further investigation into its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Methoxyphenoxy)butanoic acid | Contains a butanoic acid moiety | Lacks the 2-methoxyethyl group |
| 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | Contains nitro substitution | Enhanced reactivity due to nitro group |
| 4-hydroxybenzoic acid | Simple phenolic structure | Commonly used as a preservative |
The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its therapeutic efficacy.
Preparation Methods
Stepwise Preparation:
| Step | Reaction Description | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Bromination of 4-hydroxyacetophenone | 4-hydroxyacetophenone, Br2 or CuBr2, ethyl acetate/chloroform, reflux | Alpha-bromo-4-hydroxyacetophenone | 95% purity, isolated by filtration and recrystallization |
| 2 | Methoxide-bromide exchange | Alpha-bromo-4-hydroxyacetophenone, sodium methoxide or NaOH in methanol, nitrogen atmosphere | Alpha-methoxy-4-hydroxyacetophenone (salt form) | ~85% yield after acidification and crystallization |
| 3 | Catalytic hydrogenation | Alpha-methoxy-4-hydroxyacetophenone, hydrogen gas (≥2 eq), hydrogenation catalyst (e.g., Pd/C), solvent | 4-(2-methoxyethyl)phenol | Major product formed in a single-step reduction |
This method improves upon older, more complex routes by enabling a technically feasible, direct hydrogenation step to obtain 4-(2-methoxyethyl)phenol efficiently.
Formation of the Phenoxybutanoic Acid Moiety
Once 4-(2-methoxyethyl)phenol is obtained, it serves as the nucleophile in the synthesis of this compound. The key step involves etherification with a suitable butanoic acid derivative, often a halo-substituted butanoic acid or its ester, followed by hydrolysis if necessary.
Typical Synthetic Route:
| Step | Reaction Description | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution (ether formation) | 4-(2-methoxyethyl)phenol, 4-halobutanoic acid or ester, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), heat | This compound ester or protected acid | Ether linkage formed via SN2 mechanism |
| 2 | Hydrolysis/saponification (if ester used) | Aqueous base (NaOH or KOH), heat | This compound | Acid obtained in pure form |
This approach is consistent with general phenoxy acid syntheses and is supported by analogous phenoxy-phenoxy alkane carboxylic acid derivatives described in US patent US4070177A, which outlines herbicidal phenoxy-phenoxy alkane carboxylic acid preparations.
Alternative Preparation via Epoxide Ring Opening
An alternative route involves the reaction of 4-(2-methoxyethyl)phenol with epoxide-containing intermediates, such as glycidol, under basic conditions, leading to hydroxy-substituted intermediates that can be further oxidized or functionalized to the target acid.
| Step | Reaction Description | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Epoxide ring opening | 4-(2-methoxyethyl)phenol, glycidol, base (e.g., NaOH), solvent | 2-(4-(2-methoxyethyl)phenoxy)propan-1-ol intermediate | Reaction proceeds under mild basic conditions |
| 2 | Oxidation to acid | Oxidizing agents (e.g., KMnO4, CrO3) or catalytic oxidation | 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid or related acids | Industrially scalable |
Though this route is more common for related compounds like 2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid, it provides a conceptual framework for functionalizing the phenoxy moiety with hydroxy acids, which can be further elaborated to butanoic acid derivatives.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Key Reagents | Conditions | Product | Yield/Remarks |
|---|---|---|---|---|---|
| Bromination | 4-hydroxyacetophenone | Br2 or CuBr2 | Reflux in ethyl acetate/chloroform | Alpha-bromo-4-hydroxyacetophenone | High purity, isolated by crystallization |
| Methoxide Exchange | Alpha-bromo-4-hydroxyacetophenone | Sodium methoxide or NaOH in MeOH | Nitrogen atmosphere, acidification | Alpha-methoxy-4-hydroxyacetophenone | ~85% yield |
| Hydrogenation | Alpha-methoxy-4-hydroxyacetophenone | H2, Pd/C catalyst | Single-step reduction | 4-(2-methoxyethyl)phenol | Major product, efficient |
| Ether Formation | 4-(2-methoxyethyl)phenol | 4-halobutanoic acid or ester, base | DMF, heat | This compound ester | SN2 reaction |
| Hydrolysis | Ester intermediate | NaOH or KOH, aqueous | Heat | This compound | Pure acid obtained |
Research Findings and Technical Notes
The bromination step requires controlled addition of bromine to avoid over-bromination and side reactions. The use of copper(II) bromide is preferred for selectivity.
Methoxide-bromide exchange is preferably conducted under inert atmosphere to prevent oxidation and side reactions. Acidification to pH ~6 ensures precipitation of the desired ketone intermediate.
Hydrogenation catalysts such as palladium on carbon provide efficient reduction of the ketone to the corresponding alcohol, which rearranges to the methoxyethyl phenol.
Ether formation via nucleophilic substitution benefits from polar aprotic solvents and moderate heating to achieve high conversion rates without decomposition.
Industrial scale-up may employ continuous flow reactors for better control of reaction parameters, ensuring high purity and yield.
Q & A
Basic Synthesis and Characterization
Q1: What are the optimal synthetic routes for 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid, and how can purity be validated? Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and oxidation reactions. For example, phenoxide intermediates can be generated using 4-(2-Methoxyethyl)phenol under basic conditions (e.g., K₂CO₃), followed by alkylation with ethyl 4-bromobutanoate and subsequent hydrolysis . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates. Quantify residual solvents via GC-MS .
Advanced Synthesis Challenges
Q2: How can researchers address low yields in regioselective modifications of the methoxyethyl group? Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimize reaction conditions by:
- Using bulky bases (e.g., LDA) to deprotonate specific sites.
- Employing protecting groups (e.g., tert-butyldimethylsilyl) for the carboxylic acid during modifications .
Monitor progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates with FT-IR to confirm functional group integrity .
Basic Analytical Techniques
Q3: Which spectroscopic methods are critical for structural confirmation of this compound? Methodological Answer:
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm), methoxyethyl protons (δ 3.3–3.5 ppm), and butanoic acid protons (δ 2.4–2.6 ppm).
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and methoxy carbons (δ ~55 ppm).
- HRMS : Validate molecular formula (C₁₃H₁₈O₅) with <2 ppm error .
Advanced Structural Analysis
Q4: How do X-ray crystallography and computational modeling resolve discrepancies in conformational studies? Methodological Answer: X-ray crystallography provides empirical bond angles and torsion angles (e.g., the carboxyl group’s orientation relative to the aromatic ring, typically ~170–175° ). Compare with DFT-optimized structures (B3LYP/6-31G* basis set) to identify deviations caused by crystal packing forces. Use Mercury software for overlay analysis and RMSD calculations .
Basic Biological Activity Screening
Q5: What in vitro assays are suitable for preliminary bioactivity profiling? Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate).
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination).
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Pharmacological Contradictions
Q6: How to resolve conflicting in vitro vs. in vivo anti-inflammatory activity data? Methodological Answer:
- Pharmacokinetics : Perform LC-MS/MS to measure plasma/tissue concentrations and identify rapid metabolism.
- Metabolite profiling : Incubate with liver microsomes (human/rat) to detect inactive or toxic metabolites.
- Dose optimization : Adjust dosing regimens in murine models to account for bioavailability limitations .
Data Contradiction Analysis
Q7: How to reconcile conflicting structure-activity relationship (SAR) data when modifying the methoxyethyl group? Methodological Answer:
- Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity.
- Crystallographic data : Compare active/inactive analogs’ binding modes in target protein co-crystal structures (e.g., PPAR-γ) .
- MD simulations : Analyze ligand-protein dynamics (GROMACS) to identify critical interactions lost in inactive derivatives .
Stability and Degradation
Q8: What protocols ensure stability during long-term storage? Methodological Answer:
- Storage : Use amber vials under argon at –20°C to prevent oxidation.
- Degradation monitoring : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC checks.
- Buffer compatibility : Test solubility in PBS, DMSO, and ethanol to avoid precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
